molecular formula C11H11Cl2NO3S B2851763 4-Chloro-3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride CAS No. 1798018-47-9

4-Chloro-3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride

Cat. No.: B2851763
CAS No.: 1798018-47-9
M. Wt: 308.17
InChI Key: XDRZZEFYRSVLTQ-UHFFFAOYSA-N
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Description

4-Chloro-3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride is a specialized organic compound characterized by its complex molecular structure, which includes a benzoyl chloride group and a thiazinan ring with sulfonamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride typically involves multiple steps, starting with the chlorination of the corresponding benzene derivative. The thiazinan ring is then constructed through a series of reactions involving sulfur-containing precursors. The final step involves the conversion of the carboxylic acid group to the benzoyl chloride group using reagents like thionyl chloride (SOCl₂).

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. Continuous flow reactors and automated systems might be employed to optimize the synthesis process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazinan ring can be oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: The chlorine atom in the benzoyl chloride group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Sulfonic acids and sulfonyl chlorides.

  • Reduction: Alcohols and amines.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various nucleophiles makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-Chloro-3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a valuable tool in biochemical assays.

Medicine: This compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structural complexity allows for the creation of molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 4-Chloro-3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 4-Chloro-3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoic acid: This compound is structurally similar but lacks the benzoyl chloride group.

  • Methyl 3-(6-chloro-2-cyano-1,1-dioxo-4H-1$l^{6},4-benzothiazin-4-yl)benzoate: Another related compound with a different functional group.

Uniqueness: 4-Chloro-3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride is unique due to its combination of a benzoyl chloride group and a thiazinan ring with sulfonamide functionalities. This combination provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

4-chloro-3-(1,1-dioxothiazinan-2-yl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3S/c12-9-4-3-8(11(13)15)7-10(9)14-5-1-2-6-18(14,16)17/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRZZEFYRSVLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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